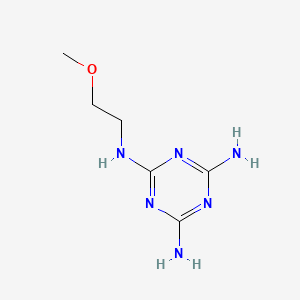
N~2~-(2-Methoxyethyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-Methoxyethyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methoxyethyl group attached to one of the nitrogen atoms in the triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Methoxyethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with the amine group. The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N2-(2-Methoxyethyl)-1,3,5-triazine-2,4,6-triamine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems also reduces the risk of human error and enhances the overall safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-Methoxyethyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted triazine derivatives with various functional groups replacing the methoxyethyl group.
Scientific Research Applications
N~2~-(2-Methoxyethyl)-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2-(2-Methoxyethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-Ethoxyethyl)-1,3,5-triazine-2,4,6-triamine
- N~2~-(2-Propoxyethyl)-1,3,5-triazine-2,4,6-triamine
- N~2~-(2-Butoxyethyl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
N~2~-(2-Methoxyethyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of the methoxyethyl group, which imparts specific chemical properties, such as increased solubility in organic solvents and enhanced reactivity in substitution reactions. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
91313-28-9 |
|---|---|
Molecular Formula |
C6H12N6O |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-N-(2-methoxyethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C6H12N6O/c1-13-3-2-9-6-11-4(7)10-5(8)12-6/h2-3H2,1H3,(H5,7,8,9,10,11,12) |
InChI Key |
JRPDKCFLRRAJJW-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


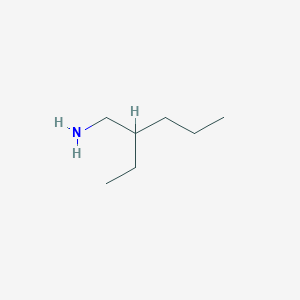

![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)

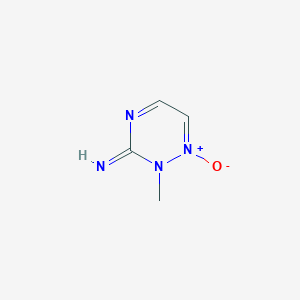
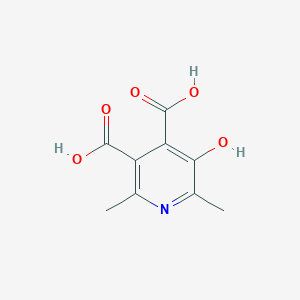
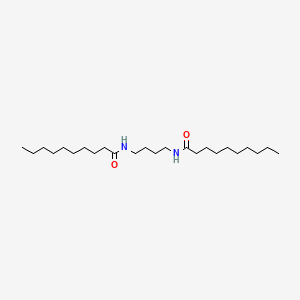
![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
![N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride](/img/structure/B14370214.png)
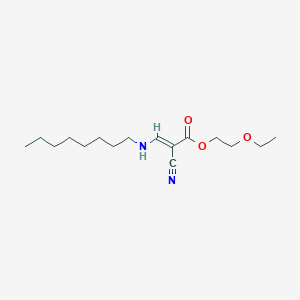
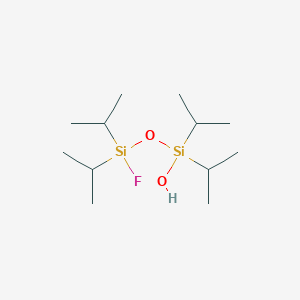
![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)

